molecular formula C21H20ClNOS B7726995 2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone

2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone

Cat. No.: B7726995
M. Wt: 369.9 g/mol
InChI Key: OLDVCJDCCMXZBD-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of thioethers and ketones This compound is characterized by the presence of a 4-chlorophenylthio group and a 2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorothiophenol with 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require a base like triethylamine and are often conducted in polar aprotic solvents like acetonitrile.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may involve in vitro assays to evaluate its efficacy against various cell lines.

    Medicine: Potential use as a lead compound in drug discovery and development. Its structural features may be optimized to enhance its pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((4-bromophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a bromine atom instead of chlorine.

    2-((4-methylphenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a methyl group instead of chlorine.

    2-((4-nitrophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenylthio group in 2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, polarity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNOS/c1-14-4-8-18(9-5-14)23-15(2)12-20(16(23)3)21(24)13-25-19-10-6-17(22)7-11-19/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDVCJDCCMXZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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